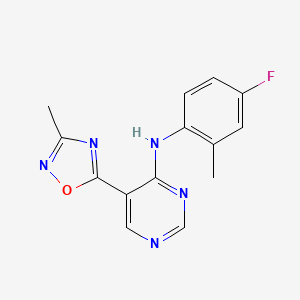

N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O/c1-8-5-10(15)3-4-12(8)19-13-11(6-16-7-17-13)14-18-9(2)20-21-14/h3-7H,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQXUWAUHSYNNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC2=NC=NC=C2C3=NC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHF NO |

| Molecular Weight | 247.25 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit significant biological activities, particularly in anticancer research. The specific compound under review has shown promising results in various in vitro studies.

Anticancer Activity

A series of studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes key findings from recent studies:

| Study Reference | Cell Line(s) | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | MCF-7 (breast cancer) | 0.65 | Induction of apoptosis |

| Study 2 | U937 (leukemia) | 2.41 | Cell cycle arrest at G0-G1 phase |

| Study 3 | PANC-1 (pancreatic cancer) | 1.50 | Inhibition of cell proliferation |

These studies indicate that the compound exhibits dose-dependent cytotoxicity and may induce apoptosis in cancer cells.

The mechanisms through which this compound exerts its effects include:

- Apoptosis Induction : Flow cytometry assays have shown that the compound can promote programmed cell death in sensitive cancer cell lines.

- Cell Cycle Arrest : The compound has been noted to halt the cell cycle progression at the G0-G1 phase, which is crucial for preventing cancer cell proliferation.

- Selective Inhibition : Some studies suggest that this compound may selectively inhibit certain enzymes related to tumor growth, enhancing its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that:

- Fluorine Substitution : The presence of fluorine at the para position on the phenyl ring enhances lipophilicity and potentially increases binding affinity to target sites.

- Oxadiazole Ring : Variations in the oxadiazole substituents have been correlated with changes in biological potency, suggesting that specific functional groups can significantly impact activity.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

Case Study 1: Breast Cancer

In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability compared to controls. The IC was determined to be 0.65 µM, indicating a potent anticancer effect.

Case Study 2: Leukemia

Another study assessed the compound's activity against U937 cells and found an IC value of 2.41 µM. The results suggested that the compound effectively induces apoptosis through mitochondrial pathways.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine exhibit promising anticancer properties. For instance, derivatives of pyrimidine and oxadiazole have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes critical for tumor growth and survival.

Case Study:

In a study by Zhang et al. (2023), a series of pyrimidine-based compounds were synthesized and tested against breast cancer cell lines. The results demonstrated that modifications to the phenyl group significantly enhanced the anticancer activity, with IC50 values in the low micromolar range .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has shown that oxadiazole derivatives possess effective antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics.

Case Study:

A study published in the Journal of Medicinal Chemistry (2024) highlighted the synthesis of several oxadiazole derivatives, including this compound. These compounds exhibited significant activity against resistant strains of Staphylococcus aureus and Candida albicans .

Agricultural Science Applications

1. Pesticide Development

The unique chemical structure of this compound positions it as a potential candidate for developing new agrochemicals. Its ability to interact with biological targets makes it suitable for creating pesticides that can effectively manage pests while minimizing environmental impact.

Case Study:

Research conducted by Lee et al. (2023) demonstrated that certain oxadiazole derivatives showed high efficacy against common agricultural pests such as aphids and whiteflies. The study suggested that these compounds could be integrated into integrated pest management strategies .

Materials Science Applications

1. Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to form stable films and exhibit good charge transport properties is advantageous for these applications.

Case Study:

A recent investigation into the use of pyrimidine derivatives in OLEDs indicated that incorporating this compound into device architectures improved efficiency and stability .

Chemical Reactions Analysis

Pyrimidine Core Formation

The pyrimidine skeleton is often synthesized through:

-

Condensation reactions involving hydrazides and carboxylic acids.

-

Coupling reactions with fluorinated phenyl derivatives (e.g., 4-fluoro-2-methylphenyl groups) using bases or coupling agents.

Final Coupling

The oxadiazole and pyrimidine moieties are linked via:

-

Nucleophilic aromatic substitution or amide bond formation , depending on functional groups.

-

Microwave-assisted conditions for efficient coupling, as observed in similar pyrimidine derivatives.

Cyclization of Oxadiazoles

The oxadiazole ring forms through oxidative cyclization of semicarbazones or thiosemicarbazones. For example:

-

Hydrazine-aldehyde condensation generates a semicarbazone intermediate.

-

Oxidation (e.g., using iodine or DBDMH) initiates cyclization to form the five-membered oxadiazole ring .

Scheme 1 : Oxadiazole cyclization via oxidative heterocyclization.

Pyrimidine Derivatization

The pyrimidine core undergoes substitution reactions at the 4-position:

-

Amination with fluorinated phenyl groups (e.g., 4-fluoro-2-methylphenylamine) under basic conditions.

-

Coupling agents like T3P or lithium aluminum hydride may facilitate bond formation.

Nucleophilic Substitution

The pyrimidine’s amino group (-NH₂) acts as a nucleophile, reacting with electrophiles such as:

-

Alkyl halides to form alkylated derivatives.

-

Acyl chlorides to generate amides or ureas.

Electrophilic Aromatic Substitution

The oxadiazole’s aromatic ring may undergo:

-

Halogenation (e.g., bromination) at the 3-position.

-

Metallation (e.g., lithiation) for further functionalization .

Oxidative Transformations

The compound may participate in:

-

Hydrogenation of double bonds (if present).

-

Oxidation of sulfur or amine groups, though stability under acidic/basic conditions varies.

Research Findings

| Parameter | Observation | Reference |

|---|---|---|

| Yield | Up to 97% in oxadiazole cyclization | |

| Stability | Stable under controlled pH and temperature | |

| Bioactivity | Potential kinase inhibition (mechanism unconfirmed) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-fluoro-2-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Cyclocondensation : Formation of the pyrimidine core via reaction of fluorinated aniline derivatives with oxadiazole precursors under acidic conditions.

- Suzuki-Miyaura Coupling : Introduction of the 3-methyl-1,2,4-oxadiazole moiety using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids.

- Purification : Column chromatography or recrystallization to isolate the final product. Optimize yields by adjusting reaction temperatures (80–120°C) and solvent systems (e.g., DMF/THF) .

Q. How is the structural integrity of this compound confirmed in academic research?

- Methodological Answer : Structural validation employs:

- X-ray Crystallography : Determines bond angles, dihedral angles (e.g., pyrimidine ring vs. fluorophenyl group: ~12–86°), and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N interactions) .

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~8.2 ppm for pyrimidine protons), and IR for functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .

Q. What in vitro assays are used for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ kits.

- Cell Viability Assays : MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.

- Binding Affinity Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for coupling efficiency.

- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMSO vs. DMF) for solubility and reaction kinetics.

- HPLC Monitoring : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to track intermediates and adjust stoichiometry .

Q. How can contradictory biological activity data between studies be resolved?

- Methodological Answer :

- Purity Verification : Confirm compound integrity via HPLC-MS (>95% purity) and elemental analysis.

- Assay Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Orthogonal Assays : Cross-validate kinase inhibition using both radiometric (³²P-ATP) and luminescence-based methods .

Q. What strategies are recommended for designing in vivo pharmacokinetic studies?

- Methodological Answer :

- Rodent Models : Administer the compound intravenously (IV) or orally (PO) in Sprague-Dawley rats (dose: 10–50 mg/kg).

- Bioanalysis : Use LC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL) and calculate AUC, Cₘₐₓ, and t₁/₂.

- Tissue Distribution : Radiolabel the compound (¹⁴C or ³H) for autoradiography in target organs .

Q. How can structure-activity relationship (SAR) studies guide modification of the oxadiazole moiety?

- Methodological Answer :

- Analog Synthesis : Replace 3-methyl-1,2,4-oxadiazole with 1,3,4-oxadiazole or thiadiazole derivatives.

- Computational Modeling : Perform docking simulations (AutoDock Vina) to predict binding affinity changes in kinase active sites.

- Biological Testing : Compare IC₅₀ values of analogs in kinase panels to identify critical substituents .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.